molecular formula C18H20N2O3S2 B4421328 1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine

1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine

Cat. No. B4421328
M. Wt: 376.5 g/mol
InChI Key: XVSYQRUXLDPXDR-UHFFFAOYSA-N
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Description

1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine is a compound that belongs to the piperazine class, known for their versatile applications in medicinal chemistry due to their binding properties and biological activity. Research into compounds like this often aims to understand their synthesis, structural characteristics, potential chemical reactions, and physical and chemical properties to explore their use in various fields, excluding drug use and dosage specifics or side effects.

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, with particular focus on achieving specific substituent patterns for targeted biological activity. Studies detail methods to obtain compounds with high levels of selectivity and specificity, highlighting the importance of substituent configuration and the role of key functional groups in the synthesis process (McCombie et al., 2002), (Naveen et al., 2007).

Molecular Structure Analysis

X-ray crystallography and spectroscopic techniques are commonly employed to elucidate the molecular structure of piperazine derivatives. These studies reveal details such as the conformation of the piperazine ring and the geometric arrangement of substituents, contributing to understanding the compound's potential interactions and stability (S. Naveen et al., 2007), (C. S. A. Kumar et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives participate in a variety of chemical reactions, reflecting their reactive functional groups. These reactions can be tailored to produce specific effects, such as the generation of novel compounds with desired biological activity. Studies document the synthesis of derivatives through reactions like nucleophilic substitution, highlighting the influence of different substituents on the compound's properties and activity (Jun-Li Xiao et al., 2022).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and formulation. Research in this area focuses on characterizing these properties to better understand how the compound's structure affects its behavior in different environments (S. Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for determining the potential applications of piperazine derivatives. Studies often explore these aspects through experimental and theoretical approaches, aiming to predict how modifications to the compound's structure could enhance its utility (C. S. A. Kumar et al., 2007), (Jun-Li Xiao et al., 2022).

properties

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-24-17-10-6-5-9-16(17)18(21)19-11-13-20(14-12-19)25(22,23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSYQRUXLDPXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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